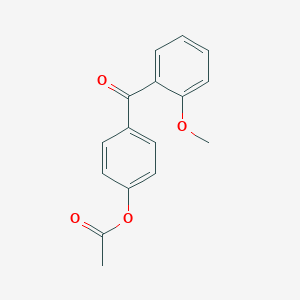

4-Acetoxy-2'-methoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-13-9-7-12(8-10-13)16(18)14-5-3-4-6-15(14)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMBGNOFTGSAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641685 | |

| Record name | 4-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124208-72-6 | |

| Record name | 4-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Acetoxy 2 Methoxybenzophenone and Analogous Structures

Established Synthetic Pathways for Benzophenone (B1666685) Core Structures

The formation of the central diaryl ketone is a critical step in the synthesis of benzophenones. Two primary and widely utilized methods for this transformation are Friedel-Crafts acylation and transition metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and versatile method for forming carbon-carbon bonds to aromatic rings, making it a cornerstone in the synthesis of aromatic ketones like benzophenones. ijpcbs.commdpi.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. ijpcbs.com

Common Lewis acids employed include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). researchgate.net For instance, the synthesis of 4-methoxybenzophenone (B1664615) can be achieved by reacting anisole (B1667542) with benzoyl chloride in the presence of anhydrous aluminum chloride. prepchem.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of the anisole.

The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the acylation. researchgate.net For example, hafnium (IV) triflate and trifluoromethanesulfonic acid have been used as effective catalysts for the acylation of benzene (B151609) derivatives with both aromatic and aliphatic carboxylic acid chlorides. researchgate.net Furthermore, the use of solid acid catalysts and ionic liquids has been explored to develop more environmentally friendly and recyclable catalytic systems. researchgate.net

A notable variation is the Fries rearrangement, where a phenyl ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid catalyst. nih.gov This can be a useful strategy for synthesizing hydroxybenzophenones, which can then be further functionalized.

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

| Benzene | 2,6-Dimethoxybenzoyl chloride | AlCl₃ | 2,6-Dimethoxybenzophenone | rsc.org |

| Anisole | Benzoyl chloride | Anhydrous aluminum chloride | 4-Methoxybenzophenone | prepchem.com |

| Anisole | Benzoic anhydride | Ionic liquid | 4-Methoxybenzophenone | researchgate.net |

| p-Xylene | Acetyl chloride | Aluminum chloride | 2',5'-Dimethylacetophenone | researchgate.net |

| Anisole | Benzoic acid | Tungstophosphoric acid on MCM-41 | 4-Methoxybenzophenone | researchgate.net |

Cross-Coupling Reaction Strategies in Benzophenone Synthesis

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as a powerful tool for constructing carbon-carbon bonds. acs.orgnih.gov These reactions offer a versatile alternative to traditional methods like Friedel-Crafts acylation, often with milder reaction conditions and greater functional group tolerance. youtube.com Palladium-catalyzed cross-coupling reactions are particularly prevalent in this context. youtube.comacs.org

The general mechanism of a palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com Various organometallic reagents can be employed as the nucleophilic partner, leading to different named reactions such as Suzuki, Stille, and Negishi couplings.

For the synthesis of benzophenones, these reactions can be adapted to couple an aryl halide or triflate with an organometallic aryl reagent in the presence of a palladium catalyst. For example, the Suzuki coupling would involve the reaction of an arylboronic acid with an aryl halide. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity. acs.org

While direct cross-coupling to form the benzophenone core is feasible, another strategy involves the coupling of an aryl halide with a benzophenone imine, followed by hydrolysis to yield the desired benzophenone. nih.gov This approach can be particularly useful for complex molecules and has been applied in the synthesis of natural products. acs.org

Table 2: Overview of Common Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Features | Reference |

| Suzuki Coupling | Organoboron compounds | Tolerant to many functional groups, often uses milder conditions. | youtube.com |

| Stille Coupling | Organotin compounds | Not very reactive towards other functional groups, can be performed in water. | youtube.com |

| Negishi Coupling | Organozinc compounds | Highly reactive, often requires anhydrous conditions. | youtube.com |

| Kumada Coupling | Grignard reagents (organomagnesium) | Highly reactive, less tolerant of functional groups. | youtube.com |

Strategies for Introducing Acetoxy Functionalities

Once the benzophenone core is established, or if a phenolic precursor is used, the acetoxy group can be introduced through several methods. The most common of these is the esterification of a phenolic hydroxyl group.

Esterification Protocols for Phenolic Hydroxyl Groups

The direct esterification of phenols with carboxylic acids is a fundamental reaction in organic synthesis. acs.org However, due to the comparable acidity of the carboxyl and phenol (B47542) functions, this reaction can sometimes be challenging and may require specific catalysts or conditions to proceed efficiently. google.com

A common approach involves the use of an acylating agent like acetyl chloride or acetic anhydride in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the acid byproduct and activate the phenol. For example, the hydroxyl group of a hydroxybenzophenone can be readily acetylated using these reagents.

Enzymatic methods for the esterification of phenolic compounds have also gained attention as a more environmentally friendly alternative. nih.gov Lipases are often used as biocatalysts, allowing for milder reaction conditions and high selectivity. nih.gov

In cases where both aliphatic and phenolic hydroxyl groups are present, chemoselective esterification can be an issue. researchgate.net Protection of the more reactive hydroxyl group may be necessary to achieve the desired product.

Oxidative Acetoxylation Reactions (e.g., Utilizing Lead Tetra-acetate)

Lead tetra-acetate (LTA) is a versatile oxidizing agent that can be used for the acetoxylation of various organic compounds, including ketones and phenols. juniperpublishers.comslideshare.netyoutube.com In the case of ketones, acetoxylation can occur at the α-position to the carbonyl group. youtube.com For phenols, LTA can be used to introduce an acetoxy group onto the aromatic ring.

The reaction mechanism of LTA oxidation can vary depending on the substrate and reaction conditions. For the cleavage of diols, it is proposed to proceed through a cyclic intermediate. youtube.com While less common for the direct synthesis of 4-acetoxy-2'-methoxybenzophenone, oxidative acetoxylation represents a potential alternative route for introducing the acetoxy functionality onto a pre-existing benzophenone or a precursor molecule. orgsyn.org

Strategies for Introducing Methoxy (B1213986) Functionalities

The methoxy group in 4-acetoxy-2'-methoxybenzophenone can be introduced at various stages of the synthesis. One common strategy is to start with a methoxy-substituted precursor, such as methoxybenzoic acid or a methoxy-substituted phenol. mdpi.com

Alternatively, a hydroxyl group on the benzophenone core can be methylated. A widely used method for this is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate. For instance, 2,4-dihydroxybenzophenone (B1670367) can be selectively methylated at the 4-position using a methyl halide in the presence of a base and a phase-transfer catalyst. google.com

Etherification Methodologies for Phenolic Hydroxyl Groups (e.g., Methylation)

The formation of the methoxy group in 2'-methoxybenzophenone structures from a corresponding phenolic precursor is a critical etherification step. The Williamson ether synthesis is a fundamental and widely employed method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group by a base to form an alkoxide or phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (like methyl iodide) in an SN2 reaction to form the ether. masterorganicchemistry.comwikipedia.orgyoutube.com

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the alcohol or phenol. libretexts.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN), which can solvate the cation but does not participate in hydrogen bonding, thus leaving the nucleophilicity of the phenoxide intact.

In the context of complex molecules with multiple reactive sites, such as dihydroxybenzophenones, chemoselective methylation of a specific phenolic hydroxyl group is paramount. osti.govresearchgate.net Studies on the methylation of lignin, a complex polymer rich in phenolic hydroxyl (Ar-OH) groups, have shown that blocking these groups via methylation can prevent undesirable side reactions. osti.govresearchgate.netescholarship.org This principle is directly applicable to the synthesis of fine chemicals like substituted benzophenones, where protecting one hydroxyl group as a methyl ether allows for subsequent selective functionalization of other parts of the molecule. For instance, in the synthesis of 2,4-dihydroxybenzophenone derivatives, one hydroxyl group can be selectively methylated before further reactions are carried out on the second hydroxyl group. scielo.br

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Reactant 1 (Nucleophile Precursor) | Base | Reactant 2 (Electrophile) | Solvent | Product |

| Phenol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Anisole (Methoxybenzene) |

| 2,4-Dihydroxybenzophenone | Potassium Carbonate (K₂CO₃) | Propargyl Bromide | N,N-Dimethylformamide (DMF) | 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzophenone scielo.br |

| 3,4-Dihydroxybenzaldehyde | Sodium Bicarbonate (NaHCO₃) | Benzyl Bromide | N,N-Dimethylformamide (DMF) | 4-(Benzyloxy)-3-hydroxybenzaldehyde mdpi.com |

| Alcohol (R-OH) | Sodium (Na) | Alkyl Halide (R'-X) | Alcohol (R-OH) | Ether (R-O-R') libretexts.org |

This table provides illustrative examples of the Williamson ether synthesis under various conditions.

Chemo- and Regioselectivity Considerations in Multi-Functionalized Benzophenone Synthesis

The synthesis of asymmetrically substituted benzophenones like 4-Acetoxy-2'-methoxybenzophenone from precursors with multiple hydroxyl groups presents a significant challenge in controlling chemo- and regioselectivity. The goal is to direct reagents to a specific functional group at a specific position.

The regioselectivity of alkylation on dihydroxylated aromatic compounds is often governed by the differential acidity of the phenolic protons. For example, in 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone, the hydroxyl group at the 4-position is more acidic than the one at the 2-position. nih.govnih.gov The 2-hydroxyl group's acidity is reduced due to its participation in a strong intramolecular hydrogen bond with the adjacent carbonyl group. This difference in acidity can be exploited to achieve selective alkylation at the 4-position.

Research has demonstrated that the choice of base is critical for achieving high regioselectivity. While strong bases like potassium carbonate (K₂CO₃) can lead to mixtures of mono- and di-alkylated products, milder bases such as cesium bicarbonate (CsHCO₃) have been shown to provide excellent regioselectivity for the 4-position. nih.govnih.gov This is attributed to the favorable basicity of CsHCO₃ for selectively deprotonating the more acidic 4-hydroxyl group while leaving the less acidic, hydrogen-bonded 2-hydroxyl group intact. nih.gov This strategy allows for the isolation of the 4-alkoxy-2-hydroxy product in high yields. nih.govnih.gov A similar principle would apply to the selective methylation of one hydroxyl group over another in a dihydroxybenzophenone (B1166750) precursor.

Once one hydroxyl group is selectively protected (e.g., as a methyl ether), the remaining hydroxyl group can be functionalized, for instance, by acylation to form an acetate (B1210297) group. This sequential protection and functionalization strategy is a cornerstone of synthesizing complex, multi-functionalized aromatic ketones.

Table 2: Regioselective Alkylation of 2,4-Dihydroxyacetophenone

| Base | Solvent | Temperature | Outcome | Reference |

| Cesium Bicarbonate (CsHCO₃) | Acetonitrile | 80 °C | Excellent regioselectivity for 4-alkylation, up to 95% yield. | nih.govnih.gov |

| Potassium Carbonate (K₂CO₃) | DMF/DMSO/Acetone | Vigorous Heating | Mixture of products, lower yields of desired 4-alkoxy product. | nih.gov |

| Sodium Bicarbonate (NaHCO₃) | DMF/DMSO/Acetone | Vigorous Heating | Mixture of products, lower yields of desired 4-alkoxy product. | nih.gov |

This table compares the effect of different bases on the regioselectivity of alkylation, highlighting the superior performance of cesium bicarbonate.

Development of Sustainable and Green Chemistry Approaches in Benzophenone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzophenones and their derivatives to minimize environmental impact. hilarispublisher.comresearchgate.net These approaches focus on using less hazardous substances, employing renewable resources, and improving energy efficiency.

One prominent green method involves the photoreduction of benzophenone to benzopinacol (B1666686) using sunlight as a renewable energy source. hilarispublisher.comresearchgate.net This reaction can be carried out using greener solvents like ethanol (B145695) as an alternative to more hazardous options. hilarispublisher.comresearchgate.net The process relies on the absorption of UV light by benzophenone, which then abstracts a hydrogen atom from the solvent, ultimately leading to the dimerized product. hilarispublisher.com This highlights the potential of photochemistry as a sustainable synthetic tool.

Benzophenone itself can act as a cheap and effective photosensitizer in other photocatalytic reactions. rsc.orgrsc.orgchemrxiv.org It can absorb light and transfer the energy to another molecule, enabling reactions that would otherwise require high-energy UV light or harsh conditions. rsc.orgrsc.orgchemrxiv.org This catalytic use of benzophenone aligns with the green chemistry principle of catalysis, which minimizes waste by using small amounts of a substance to drive a reaction multiple times. For example, benzophenone has been used as a photocatalyst in the synthesis of complex organic molecules like dimethyl cubane-1,4-dicarboxylate. rsc.orgchemrxiv.org

Furthermore, the development of organocatalyzed reactions provides an environmentally benign alternative to traditional metal-based catalysts for constructing benzophenone frameworks. These reactions can be performed under mild conditions and often in green solvents, featuring high functional group tolerance and operational simplicity. The conjugation of benzophenone with self-assembling peptides has also been explored to create nanostructured photocatalysts for organic transformations, showcasing an innovative approach to green catalysis. nih.gov

Table 3: Green Chemistry Approaches in Benzophenone-Related Synthesis

| Green Approach | Key Features | Example Reaction | Reference |

| Photoreduction | Use of sunlight (renewable energy); Greener solvents (ethanol). | Reduction of benzophenone to benzopinacol. | hilarispublisher.comresearchgate.net |

| Photocatalysis | Benzophenone as a cheap, reusable photosensitizer; Use of lower energy light. | Synthesis of dimethyl cubane-1,4-dicarboxylate. | rsc.orgrsc.orgchemrxiv.org |

| Organocatalysis | Metal-free catalysis; Environmentally benign solvents; High selectivity. | Selective construction of 2-hydroxybenzophenone (B104022) frameworks. | nih.gov |

| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., clays) for acylation. | Synthesis of 2,4-dihydroxybenzophenone from resorcinol (B1680541) and benzoic acid. | academie-sciences.fr |

This table summarizes various sustainable methodologies applied in the synthesis of benzophenones and related compounds.

Advanced Spectroscopic Characterization and Theoretical Studies of 4 Acetoxy 2 Methoxybenzophenone

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

Infrared (IR) Spectroscopic Analysis of Carbonyl Stretching Bands (νCO)

The infrared spectrum of 4-acetoxy-2'-methoxybenzophenone is distinguished by the presence of two carbonyl (C=O) stretching bands, one from the benzophenone (B1666685) ketone and the other from the acetate (B1210297) ester. The position of the ketonic carbonyl absorption is sensitive to its electronic environment. In aromatic ketones, conjugation with the phenyl ring typically lowers the stretching frequency to the 1685-1666 cm⁻¹ range. pressbooks.pub For diaryl ketones like benzophenone, this absorption can be found at even lower wavenumbers, around 1652 cm⁻¹. spcmc.ac.in

The substituents on the phenyl rings further influence the C=O stretching frequency. The electron-donating methoxy (B1213986) group (-OCH₃) at the 2'-position and the electron-donating acetoxy group (-OCOCH₃) at the 4-position are expected to decrease the force constant of the ketonic carbonyl bond through resonance, shifting its absorption to a lower frequency. pg.edu.pl Conversely, the ester carbonyl of the acetoxy group is anticipated to absorb at a higher frequency, typically in the range of 1740 ± 10 cm⁻¹.

The specific vibrational frequencies for the carbonyl groups in 4-acetoxy-2'-methoxybenzophenone are influenced by these electronic effects. The interplay of conjugation and substituent effects leads to a complex vibrational spectrum that is characteristic of the molecule's structure.

Conformational Analysis via Infrared Spectroscopy

Conformational analysis of benzophenone derivatives is complex due to the rotational freedom around the single bonds connecting the carbonyl carbon to the phenyl rings. Computational and spectroscopic studies on similar substituted benzophenones, such as 4-hydroxy-2,5-dimethylphenyl-benzophenone, have shown the existence of multiple stable conformers separated by rotational barriers. nih.gov

In 4-acetoxy-2'-methoxybenzophenone, the rotation around the C-C bonds linking the phenyl rings to the carbonyl group gives rise to different spatial arrangements. These conformers can have distinct infrared spectra, particularly in the fingerprint region and the carbonyl stretching region. The steric hindrance and potential intramolecular interactions involving the 2'-methoxy group can influence the preferred conformation. By analyzing the IR spectrum, potentially with the aid of computational modeling, it is possible to deduce the most stable conformation in the solid state or in solution. The study of related compounds has shown that dihedral rotational barriers can be in the range of 6-7 kcal/mol. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive view of the molecular structure by probing the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 4-acetoxy-2'-methoxybenzophenone provides detailed information about the number and environment of the hydrogen atoms. The aromatic region of the spectrum is expected to be complex due to the substituted phenyl rings. The protons on the 4-acetoxy substituted ring and the 2'-methoxy substituted ring will exhibit distinct chemical shifts and coupling patterns.

Based on data from similar compounds, the following proton chemical shifts can be anticipated. rsc.orgrsc.orgchemicalbook.comchegg.comchemicalbook.comchemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Acetyl protons (-COCH₃) | ~2.3 | Singlet |

| Methoxy protons (-OCH₃) | ~3.8 | Singlet |

| Aromatic protons | 6.9 - 7.8 | Multiplets |

This is an interactive data table. The values are estimations based on related compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbons of the ketone and the ester will have characteristic downfield shifts.

Expected chemical shifts for the carbon atoms are listed below, based on analyses of structurally related molecules. rsc.orgrsc.orghmdb.cahmdb.cachemicalbook.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | ~195 |

| Ester Carbonyl (C=O) | ~169 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Acetyl Carbon (-COCH₃) | ~21 |

| Aromatic Carbons | 113 - 155 |

This is an interactive data table. The values are estimations based on related compounds.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for confirming the connection of the acetoxy and methoxy groups to the correct phenyl rings, as well as the linkage of the rings through the ketone carbonyl group.

These advanced NMR methods, in conjunction with the 1D spectra, provide a complete and detailed structural elucidation of 4-acetoxy-2'-methoxybenzophenone.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of 4-Acetoxy-2'-methoxybenzophenone. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular formula, C₁₆H₁₄O₄, at a mass-to-charge ratio (m/z) of 270.28.

The fragmentation pattern of the molecule provides valuable structural information, primarily dictated by the cleavage of bonds adjacent to the carbonyl and ester functional groups, which are known fragmentation initiation sites. libretexts.orglibretexts.org The primary fragmentation pathways for 4-Acetoxy-2'-methoxybenzophenone would involve characteristic losses of neutral fragments and the formation of stable carbocations.

Key fragmentation processes include:

Alpha-cleavage: This process occurs at the bonds adjacent to the carbonyl group. libretexts.org Cleavage can result in the formation of a benzoyl cation or substituted benzoyl cations.

Loss of the Acetyl Group: A prominent fragmentation pathway involves the cleavage of the ester group, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical.

McLafferty Rearrangement: While less common for this specific structure due to the lack of a suitable gamma-hydrogen on a flexible alkyl chain, this type of rearrangement is a characteristic fragmentation for some carbonyl compounds. libretexts.org

The resulting fragments help to piece together the molecular structure. For instance, the presence of a peak at m/z 135 is indicative of a methoxybenzoyl cation, while a peak at m/z 105 corresponds to the unsubstituted benzoyl cation.

Table 1: Predicted Mass Spectrometry Fragmentation of 4-Acetoxy-2'-methoxybenzophenone

| m/z Value | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

| 270 | Molecular Ion | [C₁₆H₁₄O₄]⁺ | --- |

| 228 | [M - C₂H₂O]⁺ | [C₁₄H₁₂O₃]⁺ | Ketene (42 u) |

| 135 | [CH₃OC₆H₄CO]⁺ | [C₈HⲇO₂]⁺ | C₈H₇O₂ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | C₉H₉O₃ |

X-ray Diffraction Studies for Solid-State Molecular Conformations and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. This technique provides detailed information on bond lengths, bond angles, and the torsional angles that define the molecule's conformation. For 4-Acetoxy-2'-methoxybenzophenone, X-ray analysis would reveal the spatial arrangement of the two phenyl rings relative to the central ketone bridge and the orientation of the acetoxy and methoxy substituents.

While specific crystallographic data for 4-Acetoxy-2'-methoxybenzophenone is not widely published, studies on analogous benzophenone and benzohydrazide (B10538) derivatives provide insight into the expected structural features. researchgate.netnih.govmdpi.com In related structures, the two aromatic rings of the benzophenone core are typically not coplanar, adopting a twisted conformation with significant dihedral angles between them. This twist minimizes steric hindrance between the ortho-hydrogens of the two rings.

The crystal packing would be stabilized by a network of weak intermolecular interactions. Given the presence of oxygen atoms and aromatic rings, the following interactions would be anticipated:

C-H···O Hydrogen Bonds: The hydrogen atoms of the phenyl rings and methyl groups can act as donors to the oxygen atoms of the carbonyl, ester, and ether groups of neighboring molecules. researchgate.net

Analysis of the crystal structure would provide fundamental data such as the space group and unit cell dimensions, which are unique for a given crystalline form.

Table 2: Representative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Information Provided | Example Value (Hypothetical) |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The symmetry elements of the unit cell. | P2₁/c |

| a, b, c (Å) | Dimensions of the unit cell. | a = 8.5, b = 12.1, c = 14.3 |

| β (°) | Angle of the unit cell. | 95.5° |

| V (ų) | Volume of the unit cell. | 1460 |

| Z | Number of molecules per unit cell. | 4 |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. rsc.org For 4-Acetoxy-2'-methoxybenzophenone, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31+G(d,p), can be used to determine key electronic properties.

These calculations can predict the distribution of electron density, identify sites susceptible to nucleophilic or electrophilic attack, and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule.

The presence of several single bonds in 4-Acetoxy-2'-methoxybenzophenone allows for considerable conformational flexibility. Theoretical conformational analysis, typically performed using DFT, can map the potential energy surface of the molecule as a function of key dihedral angles. researchgate.net This analysis helps to identify the most stable, low-energy conformers in the gas phase or in solution (when combined with a solvent model). The primary degrees of freedom for this molecule are the rotations around the bonds connecting the phenyl rings to the central carbonyl group. The results of such an analysis can explain how the molecule's shape changes in different environments. researchgate.net

A significant application of DFT is the prediction of spectroscopic data. By calculating the vibrational frequencies, one can predict the infrared (IR) spectrum of 4-Acetoxy-2'-methoxybenzophenone. researchgate.net This is particularly useful for assigning specific absorption bands to molecular motions. For this compound, DFT can distinguish between the carbonyl (C=O) stretching frequencies of the ketone and the ester functionalities. The calculated frequencies, often systematically scaled to correct for anharmonicity and other theoretical approximations, can be compared with experimental FT-IR data to confirm structural assignments. researchgate.net

Table 3: Example of Predicted vs. Experimental Carbonyl Frequencies

| Functional Group | Predicted νCO (cm⁻¹) (Scaled) | Experimental νCO (cm⁻¹) |

| Ester Carbonyl | ~1755 | ~1760 |

| Ketone Carbonyl | ~1660 | ~1665 |

While static DFT calculations provide information on stable energy minima, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). For 4-Acetoxy-2'-methoxybenzophenone, MD simulations could be used to explore its complete conformational landscape, revealing the transitions between different conformers and their relative populations at a given temperature. This provides a more realistic understanding of the molecule's behavior in solution than static calculations alone. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is instrumental in predicting the properties of new or untested compounds based on the known properties of a series of related molecules. nih.gov For 4-Acetoxy-2'-methoxybenzophenone, QSPR studies can provide valuable insights into its behavior in various systems, complementing experimental data and guiding the design of new derivatives with tailored characteristics.

The development of a QSPR model involves several key steps, starting with the compilation and curation of a dataset of compounds with known properties. nih.gov For benzophenone derivatives, these properties can range from thermochemical data, such as enthalpies of vaporization, to biological activities like antimalarial efficacy. nih.govnih.gov A general workflow for building a QSPR model is outlined below:

Data Set Selection: A series of benzophenone derivatives with experimentally determined values for a specific property of interest are collected.

Molecular Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that links the molecular descriptors (independent variables) to the experimental property (dependent variable). mdpi.com

Model Validation: The predictive power of the developed model is rigorously assessed using statistical techniques like leave-one-out cross-validation and by predicting the properties of a set of compounds not used in the model development (an external test set). researchgate.net

The predictive accuracy of a QSPR model is highly dependent on the choice of molecular descriptors. For a molecule like 4-Acetoxy-2'-methoxybenzophenone, a wide array of descriptors can be calculated to represent its complex structure.

Illustrative Molecular Descriptors for QSPR of Benzophenone Derivatives

| Descriptor Type | Examples | Relevance to Benzophenone Structure |

| Constitutional | Molecular Weight, Number of Aromatic Rings, Atom Counts (O, N) | Basic structural information directly influencing bulk properties. The presence of oxygen atoms is particularly relevant for 4-Acetoxy-2'-methoxybenzophenone. |

| Topological | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Describes the branching and connectivity of the molecular skeleton, which can influence intermolecular interactions. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Relates to the size and shape of the molecule, impacting how it interacts with its environment, such as solvents or biological receptors. |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Provides insights into the electronic distribution, polarizability, and reactivity of the molecule. The carbonyl group and ether linkages in 4-Acetoxy-2'-methoxybenzophenone create a significant dipole moment. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | These descriptors are often correlated with properties like solubility and bioavailability. |

Hypothetical QSPR Model for a Benzophenone Derivative Property

To illustrate the outcome of a QSPR study, consider a hypothetical model for predicting the retention index (a chromatographic property) of a series of substituted benzophenones. A multiple linear regression analysis might yield an equation of the following form:

Retention Index = c₀ + (c₁ × LogP) + (c₂ × Dipole Moment) + (c₃ × Molecular Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model could then be used to estimate the retention index of 4-Acetoxy-2'-methoxybenzophenone by calculating its LogP, dipole moment, and molecular surface area and inserting them into the equation.

The following table presents hypothetical data for a set of benzophenone derivatives that could be used to build such a QSPR model.

Hypothetical Data for QSPR Modeling of Benzophenone Derivatives

| Compound | Experimental Retention Index | Calculated LogP | Calculated Dipole Moment (Debye) | Calculated Molecular Surface Area (Ų) |

| Benzophenone | 1850 | 3.18 | 2.97 | 200.5 |

| 4-Methoxybenzophenone (B1664615) | 1980 | 3.25 | 3.54 | 225.8 |

| 4-Hydroxybenzophenone | 2100 | 2.75 | 2.85 | 215.3 |

| 2'-Methoxybenzophenone | 1950 | 3.30 | 3.10 | 226.1 |

| 4-Acetoxy-2'-methoxybenzophenone | Predicted | 3.85 | 4.20 | 265.7 |

It is important to note that the development of robust and predictive QSPR models requires careful consideration of the dataset's diversity, the relevance of the chosen descriptors, and rigorous statistical validation. nih.gov While a specific QSPR study for 4-Acetoxy-2'-methoxybenzophenone is not detailed in the literature, the principles and methodologies are well-established for the benzophenone class of compounds, allowing for the estimation of its properties based on its structural relationship to other characterized derivatives. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Acetoxy 2 Methoxybenzophenone

Hydrolysis and Ester Cleavage Reactions

The presence of an acetoxy group on one of the phenyl rings of 4-Acetoxy-2'-methoxybenzophenone introduces a site susceptible to hydrolysis. This reaction, which involves the cleavage of the ester linkage, can be catalyzed by either acids or bases, proceeding through distinct mechanistic pathways.

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen of the ester group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of acetic acid to yield 4-hydroxy-2'-methoxybenzophenone. This process is reversible, and the position of the equilibrium can be influenced by the reaction conditions.

In contrast, base-catalyzed hydrolysis, often referred to as saponification, is an irreversible process. It commences with the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide ion as the leaving group to form acetic acid. The phenoxide ion is subsequently protonated by the newly formed acetic acid, or upon acidic workup, to give the final product, 4-hydroxy-2'-methoxybenzophenone. The basic conditions ensure the deprotonation of the resulting phenol (B47542), driving the reaction to completion.

| Condition | Catalyst | Key Intermediate | Product |

| Acidic | H⁺ | Protonated ester | 4-Hydroxy-2'-methoxybenzophenone |

| Basic | OH⁻ | Tetrahedral intermediate | 4-Hydroxy-2'-methoxybenzophenone |

Electrophilic Aromatic Substitution Reactions on the Benzophenone (B1666685) Ring Systems

The two phenyl rings of 4-Acetoxy-2'-methoxybenzophenone exhibit different reactivities towards electrophilic aromatic substitution due to the directing effects of their respective substituents. The acetoxy group on one ring and the methoxy (B1213986) group on the other, along with the deactivating effect of the central ketone, dictate the position of incoming electrophiles.

On the other hand, the methoxy group is a strongly activating and ortho, para-directing group. The lone pairs on the oxygen atom readily donate electron density to the aromatic ring, significantly increasing its nucleophilicity and directing electrophiles to the positions ortho and para to the methoxy group.

The benzoyl group (the C=O connected to the other phenyl ring) is a deactivating, meta-directing group for both rings. Therefore, electrophilic substitution will preferentially occur on the ring that is more activated. In the case of 4-Acetoxy-2'-methoxybenzophenone, the ring bearing the methoxy group is significantly more activated than the ring with the acetoxy group. Consequently, electrophilic attack is expected to occur predominantly on the 2'-methoxy-substituted ring, at the positions ortho and para to the methoxy group. For instance, in a Friedel-Crafts acylation, the incoming acyl group would be directed to the positions activated by the methoxy substituent.

Nucleophilic Attack Pathways at the Carbonyl Center

The carbonyl group of the benzophenone moiety is a primary site for nucleophilic attack. A variety of nucleophiles, including organometallic reagents and hydrides, can add to the electrophilic carbonyl carbon, leading to the formation of tertiary alcohols.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily attack the carbonyl carbon. researchgate.netrsc.org The reaction with 4-Acetoxy-2'-methoxybenzophenone would involve the addition of the organometallic reagent to the ketone, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup would protonate the alkoxide to yield a tertiary alcohol. However, a significant challenge in this transformation is the potential for the nucleophile to also attack the ester functionality, leading to a mixture of products. Careful control of reaction conditions, such as low temperatures, may be necessary to favor attack at the more reactive ketone.

The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. uwindsor.camdpi.comjuniperpublishers.comlibretexts.org This reaction involves a phosphorus ylide, which acts as a nucleophile and attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield an alkene and triphenylphosphine (B44618) oxide. The presence of the ester group could potentially influence the stability of the intermediates and the stereochemical outcome of the reaction.

Reductive Transformations of the Benzophenone Ketone Moiety

The ketone functionality of 4-Acetoxy-2'-methoxybenzophenone can be reduced to either a secondary alcohol (a benzhydrol) or a methylene (B1212753) group (a diphenylmethane), depending on the reducing agent and reaction conditions employed. The presence of the acetoxy group presents a challenge for chemoselectivity, as many reduction methods can also affect the ester.

For the reduction of the ketone to a secondary alcohol, catalytic hydrogenation is a common method. cmu.eduepa.govyoutube.comyoutube.comyoutube.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically used in the presence of hydrogen gas. epa.gov These conditions are generally mild enough to avoid the reduction or hydrolysis of the ester group, allowing for the selective formation of 4-acetoxy-2'-methoxybenzhydrol.

Complete reduction of the ketone to a methylene group can be achieved through methods like the Clemmensen reduction or the Wolff-Kishner reduction. The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid. juniperpublishers.comwikipedia.orgacs.org However, the strongly acidic conditions are likely to cause the hydrolysis of the acetoxy group, making this method unsuitable for the selective reduction of the ketone in this molecule. uwindsor.ca Similarly, the Wolff-Kishner reduction, which employs hydrazine (B178648) and a strong base at high temperatures, would lead to the saponification of the ester. libretexts.orgvaia.comwikipedia.orgquora.com Therefore, these classical methods are not ideal for the chemoselective reduction of the ketone in 4-Acetoxy-2'-methoxybenzophenone.

| Reduction Type | Reagents | Product | Compatibility with Acetoxy Group |

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | 4-Acetoxy-2'-methoxybenzhydrol | Generally compatible |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 4-Hydroxy-2'-methoxydiphenylmethane (after hydrolysis) | Not compatible (hydrolysis) |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 4-Hydroxy-2'-methoxydiphenylmethane (after saponification) | Not compatible (saponification) |

Oxidative Reactions and Mechanistic Pathways

The oxidative reactions of 4-Acetoxy-2'-methoxybenzophenone can be complex, with potential sites of reaction including the aromatic rings and the ketone moiety. The specific outcomes are highly dependent on the oxidant used.

Reactions with Manganese(III) Acetate-Chloride Ions

Lead Tetra-acetate Mediated Oxidations

Lead tetraacetate (Pb(OAc)₄) is a versatile oxidizing agent. mdpi.comvaia.com It is known to effect various transformations, including the oxidation of alcohols and the cleavage of glycols. acs.org In the context of 4-Acetoxy-2'-methoxybenzophenone, the primary ketone functionality is generally resistant to oxidation by lead tetraacetate under standard conditions. However, if the ketone were to be reduced to the corresponding secondary alcohol (benzhydrol), lead tetraacetate could then oxidize it back to the ketone. More vigorous conditions could potentially lead to oxidative degradation of the aromatic rings, although such reactions are less common and typically require harsh conditions.

Differentiation of Homolytic and Heterolytic Mechanistic Routes in Oxidation

The oxidation of substituted phenols and their derivatives can proceed through distinct mechanistic pathways, primarily categorized as homolytic (one-electron) or heterolytic (two-electron) routes. The preferred pathway is often influenced by the oxidant, reaction conditions, and the electronic nature of the substituents on the aromatic ring. researchgate.netmaricopa.edu

In the context of 4-Acetoxy-2'-methoxybenzophenone, the acetoxy and methoxy groups, both being electron-donating, play a crucial role in directing the course of oxidation. researchgate.net Electron-donating groups can stabilize radical cations, potentially favoring a homolytic pathway initiated by a single-electron transfer (SET) to an appropriate oxidant. This would generate a radical cation intermediate, which could then undergo further reactions.

Conversely, a heterolytic pathway would involve a two-electron process, potentially leading to the formation of an oxenium ion or direct oxygen atom transfer. The differentiation between these routes can be experimentally investigated through various means, including:

Product Analysis: The nature of the final products can provide significant clues. For instance, the formation of dimeric or polymeric products often suggests the involvement of radical intermediates characteristic of a homolytic pathway.

Radical Trapping Experiments: The use of radical scavengers can help determine if radicals are intermediates. If the reaction rate is significantly diminished or inhibited in the presence of a radical trap, it strongly suggests a homolytic mechanism.

Kinetic Isotope Effect (KIE): Measuring the KIE for the cleavage of a specific bond (e.g., O-H bond in a related phenol) can help distinguish between pathways. A large KIE is often indicative of a homolytic hydrogen atom transfer (HAT) step. acs.org

While specific studies on the oxidation of 4-Acetoxy-2'-methoxybenzophenone are not prevalent in the reviewed literature, studies on the oxidation of substituted phenols by metal complexes, such as cupric-superoxo complexes, have shown that the reaction often proceeds via homolytic O-H bond cleavage. acs.org The oxidation of phenolic acetates can also be initiated by electron transfer, leading to radical cations. The stability of these intermediates is a key factor in determining the subsequent reaction course.

Table 1: Potential Mechanistic Pathways in the Oxidation of 4-Acetoxy-2'-methoxybenzophenone

| Mechanistic Route | Key Intermediate | Initiating Step | Expected Products (Hypothetical) |

| Homolytic | Radical Cation | Single-Electron Transfer (SET) | Dimerized products, products from radical coupling |

| Heterolytic | Oxenium Ion / Acylium Ion | Two-Electron Transfer | Products from nucleophilic attack |

Photochemical Reactivity and Photorearrangement Studies

The benzophenone core of 4-Acetoxy-2'-methoxybenzophenone is a well-known chromophore, and its photochemical behavior is a subject of extensive research. rsc.org Upon absorption of UV light, benzophenones are excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The reactivity of the excited triplet state is central to the photochemical transformations of these molecules.

For 4-Acetoxy-2'-methoxybenzophenone, the presence of the 2'-methoxy group introduces the possibility of intramolecular hydrogen abstraction. In a study on the photolysis of the structurally similar 2-benzyloxy-4-methoxybenzophenone, the formation of 2,3-diphenyl-6-methoxybenzofuran was observed. nih.gov The proposed mechanism involves an internal hydrogen transfer from the benzylic position to the excited carbonyl oxygen, leading to a diradical intermediate that subsequently cyclizes. nih.gov A similar intramolecular hydrogen abstraction from the methoxy group's methyl C-H bond in 4-Acetoxy-2'-methoxybenzophenone could potentially lead to the formation of a five-membered ring, resulting in a substituted benzofuranol derivative after rearrangement.

Furthermore, photorearrangement reactions are a known feature of substituted benzophenones. While specific studies on 4-Acetoxy-2'-methoxybenzophenone are scarce, research on other substituted benzophenones indicates that the substitution pattern significantly influences the photochemical outcome. nih.gov

The acetoxy group at the 4-position can also influence the photochemical reactivity. Depending on the reaction conditions and the solvent, photolysis could potentially lead to cleavage of the ester bond.

Table 2: Potential Photochemical Reactions of 4-Acetoxy-2'-methoxybenzophenone

| Reaction Type | Proposed Intermediate | Potential Product(s) |

| Intramolecular Hydrogen Abstraction & Cyclization | Biradical | Substituted Benzofuranol Derivative |

| Photorearrangement | Excited State Isomers | Isomeric Benzophenone Derivatives |

| Photo-Fries Rearrangement | Acyl Radical and Phenoxy Radical | Hydroxy-acetylbenzophenones |

| Photoreduction | Ketyl Radical | Benzhydrol Derivative |

Metal-Catalyzed Transformations (e.g., Copper-Mediated Coupling Reactions)

The presence of both an aryl acetate (B1210297) and a methoxy-substituted aromatic ring makes 4-Acetoxy-2'-methoxybenzophenone a potentially versatile substrate for metal-catalyzed cross-coupling reactions. Copper-catalyzed reactions, in particular, have emerged as powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-O, C-N) bonds. nih.govacs.org

The acetoxy group can function as a leaving group in copper-catalyzed C-O coupling reactions, allowing for the introduction of various nucleophiles at the 4-position. For instance, coupling with phenols or alcohols could lead to the formation of diaryl ethers or alkoxy-substituted benzophenones. While traditional Ullmann-type couplings often require harsh conditions, modern copper-based catalytic systems with appropriate ligands can facilitate these transformations under milder conditions. nih.govrsc.org

The aromatic C-H bonds in both rings of the benzophenone scaffold could also be targets for copper-catalyzed C-H functionalization reactions, although this would likely require specific directing groups to achieve regioselectivity.

Furthermore, the benzophenone moiety itself can participate in copper-catalyzed reactions. For example, tandem photoredox and copper catalysis has been employed for the cross-coupling of alkyl N-hydroxyphthalimide esters with benzophenone-derived imines. researchgate.net While this specific reaction involves the imine derivative, it highlights the potential for the benzophenone core to be involved in copper-mediated radical processes.

Table 3: Potential Copper-Catalyzed Transformations of 4-Acetoxy-2'-methoxybenzophenone

| Reaction Type | Coupling Partners | Potential Product(s) |

| C-O Coupling (Ullmann-type) | Phenols, Alcohols | Diaryl ethers, Alkoxy-substituted benzophenones |

| C-C Coupling (Suzuki-Miyaura type) | Boronic Acids/Esters | Biaryl or alkyl-substituted benzophenones |

| C-N Coupling (Buchwald-Hartwig type) | Amines, Amides | Amino-substituted benzophenones |

| Carbonylative Coupling | CO, Nucleophiles | Carboxylic acid derivatives |

Derivatives and Structure Activity Relationship Studies Based on the 4 Acetoxy 2 Methoxybenzophenone Scaffold

Design and Synthesis of Novel Benzophenone (B1666685) Derivatives

The synthesis of novel benzophenone derivatives often begins with the construction of the core benzophenone skeleton, which can be achieved through established methods like the Friedel-Crafts acylation. nih.gov For instance, a common route involves the reaction of a substituted benzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Subsequent modifications to the 4-acetoxy-2'-methoxybenzophenone parent structure allow for the creation of a diverse library of compounds. A key synthetic consideration is the differential reactivity of the hydroxyl groups. For example, in the synthesis of related polyhydroxybenzophenones, selective esterification can be challenging. The hydroxyl group at the ortho-position relative to the carbonyl group may not undergo esterification due to significant steric hindrance from the adjacent methyl group. nih.gov This steric effect is a crucial factor that chemists can exploit to achieve regioselective modifications.

Another synthetic strategy involves the methylation of dihydroxybenzophenone (B1166750) precursors. The preparation of 2-hydroxy-4-methoxybenzophenone, a closely related compound, can be accomplished by reacting 2,4-dihydroxybenzophenone (B1670367) with a methyl halide. google.com This process highlights a pathway for introducing or modifying the methoxy (B1213986) group on the benzophenone scaffold.

Modern synthetic approaches, such as late-stage C-H bond functionalization, offer advanced tools for creating derivatives by directly modifying the aromatic rings, providing efficient routes to novel structures that might be difficult to access through traditional methods. acs.org

Impact of Acetoxy Group Modifications on Compound Reactivity and Characteristics

Modification or replacement of the acetoxy group alters these electronic characteristics. For instance, hydrolysis of the acetoxy group to a hydroxyl group (-OH) would introduce a potent electron-donating substituent, thereby increasing the electron density of the phenyl ring and affecting its susceptibility to electrophilic attack.

Studies on other acetoxy-substituted heterocyclic systems, such as acetoxycoumarins, provide insight into the potential reactivity of the acetyl group itself. Research has shown that the enzymatic transfer of acetyl groups from acetoxycoumarins can be catalyzed by transacetylase enzymes. nih.gov This activity was found to be highly specific to the position of the acetoxy group relative to other structural features, like a pyran carbonyl group. nih.gov While a direct parallel cannot be drawn without specific studies on 4-acetoxy-2'-methoxybenzophenone, it suggests that the acetoxy group can be a site of specific biochemical interactions, and its modification would directly impact such reactivity. Generally, electron-withdrawing groups are known to increase the reactivity of radicals, which could be a factor in photochemical applications of benzophenone derivatives. acs.org

Influence of Methoxy Group Position and Substitution on Compound Reactivity

In 4-acetoxy-2'-methoxybenzophenone, the methoxy group is at the 2'-position (ortho to the carbonyl bridge). This ortho-positioning can lead to steric hindrance, which influences the conformation of the molecule by affecting the twist angle between the two phenyl rings. nih.gov This conformational arrangement can, in turn, affect the molecule's ability to participate in reactions. For example, the introduction of an amino group at an ortho position has been shown to be integral for increased growth inhibition in certain antimitotic benzophenone derivatives. ncku.edu.tw

Studies on various phenolic acids have demonstrated that the presence and number of methoxy groups greatly enhance antioxidant activity. nih.gov This is attributed to the electron-donating nature of the methoxy group, which can stabilize the resulting radical formed during the antioxidant process.

The following table summarizes the observed effects of methoxy group substitution on the properties of phenolic compounds, which provides a model for understanding its potential influence on the benzophenone scaffold.

| Compound Type | Number of Methoxy Groups | Observed Effect on Antioxidant Activity | Reference |

| Benzoic Acid Derivative | 2 (3,5-dimethoxy) | More than 4 times higher DPPH radical scavenging activity compared to the non-methoxylated parent. | nih.gov |

| Benzoic Acid Derivative | 1 (3-methoxy) | Higher activity than the non-methoxylated parent. | nih.gov |

| Triphenylamine-based Chalcone (B49325) | Multiple | The number and position of methoxy groups significantly affect photopolymerization efficiency under different light sources. | rsc.org |

This table is generated based on data from related phenolic and chalcone structures to illustrate the principles of methoxy group influence.

Elucidation of Structure-Reactivity Relationships within Benzophenone Derivatives

The reactivity of benzophenone derivatives is governed by a complex interplay of electronic and steric factors. qucosa.de The substituents on the phenyl rings dictate the electronic landscape of the molecule, while the physical arrangement of the rings and substituents introduces steric constraints. nih.govnih.gov

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) like -OCH3 or electron-withdrawing groups (EWGs).

EDGs increase the electron density on the aromatic rings, making them more susceptible to electrophilic attack and often enhancing properties like antioxidant activity. nih.gov

EWGs decrease the electron density. This can increase the reactivity of associated radicals and facilitate certain photochemical cross-linking reactions. acs.org

Steric Effects: The two phenyl rings in benzophenone are not coplanar. The angle between them, known as the ring twist or dihedral angle, is influenced by the substituents, especially those at the ortho positions (2, 2', 6, 6'). nih.gov A larger ortho-substituent will generally lead to a larger twist angle. This conformation affects the extent of conjugation between the rings and the carbonyl group, thereby influencing the molecule's spectroscopic properties and reactivity. For instance, significant steric hindrance at an ortho-position can completely prevent a reaction from occurring at a nearby functional group. nih.gov

The combination of these effects allows for the fine-tuning of a derivative's properties. A substituent's impact is therefore not absolute but is dependent on its position and the presence of other functional groups on the scaffold. qucosa.de

Comparative Studies with Related Acetoxy- and Methoxy-Substituted Aromatic Ketones (e.g., Acetophenones)

Comparing benzophenones to simpler aromatic ketones like acetophenones provides valuable insights into the role of the second phenyl group on reactivity.

Benzophenone vs. Acetophenone (B1666503): The primary difference lies in the substitution at the carbonyl carbon. Acetophenone has one phenyl ring and one methyl group, whereas benzophenone has two phenyl rings. This structural difference leads to distinct reactivity profiles, particularly in nucleophilic addition reactions.

| Compound | Carbonyl C=O Stretch (cm⁻¹) | Relative Reactivity (Nucleophilic Addition) | Key Factors | Reference |

| Acetophenone | ~1690 | More Reactive | Less steric hindrance from the methyl group. Less resonance stabilization of the carbonyl group. | quora.com |

| Benzophenone | ~1659 | Less Reactive | Greater steric hindrance from the second bulky phenyl group. Greater resonance stabilization across two phenyl rings. | quora.com |

This interactive table summarizes the comparison between acetophenone and benzophenone.

The lower C=O stretching frequency in benzophenone indicates a greater partial single-bond character due to extended conjugation, making the carbonyl carbon less electrophilic and thus less reactive toward nucleophiles compared to acetophenone. quora.com The two bulky phenyl groups also create more steric hindrance around the carbonyl carbon, further impeding nucleophilic attack. quora.com

Comparison with Other Heterocyclic Acetates: Studies on acetoxycoumarins have shown that the reactivity of the acetoxy group can be highly dependent on the core molecular scaffold. nih.gov In that system, the proximity of the acetoxy group to a pyran carbonyl group was essential for enzymatic transacetylation. nih.gov When the pyran carbonyl was absent, the activity was nearly eliminated. This highlights that the diaryl ketone structure of benzophenone would likely lead to a different reactivity profile for its acetoxy group compared to that on a coumarin (B35378) or flavonoid scaffold, which possess different electronic and structural features.

Non Biological Applications in Materials Science and Organic Synthesis

A Catalyst for Polymerization: The Role of 4-Acetoxy-2'-methoxybenzophenone as a Photoinitiator

Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. Benzophenone (B1666685) and its derivatives are well-established Type II photoinitiators, which function by abstracting a hydrogen atom from a synergist (a co-initiator) to form a ketyl radical and a reactive radical from the synergist, which then initiates the polymerization of monomers. bibliotekanauki.pl The presence of an acetoxy and a methoxy (B1213986) group on the benzophenone scaffold can influence the compound's absorption characteristics and its efficiency as a photoinitiator. amarischemicalsolutions.comresearchgate.net

Igniting Polymer Chains with Light: Initiation of UV and/or Visible Light Polymerization of Unsaturated Prepolymers

In the realm of polymer chemistry, 4-Acetoxy-2'-methoxybenzophenone can serve as a photoinitiator for the polymerization of unsaturated prepolymers, such as acrylates and methacrylates. mdpi.comresearchgate.nettetrawill.com When exposed to ultraviolet (UV) or visible light, the benzophenone core of the molecule is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor, typically a tertiary amine, to generate a carbon-centered radical on the amine. This radical then attacks the double bond of an unsaturated prepolymer, initiating the polymerization chain reaction. The efficiency of this process is dependent on the wavelength of the light source matching the absorption spectrum of the photoinitiator. mdpi.com The substitution pattern, including the methoxy group, can shift the absorption maxima of the benzophenone derivative, potentially allowing for initiation with longer wavelength UV or even visible light, which can be advantageous for certain applications. researchgate.netlongchangchemical.com

Curing Coatings and Inks: A Key Component in UV-Curable Formulations

The ability of 4-Acetoxy-2'-methoxybenzophenone to initiate polymerization upon light exposure makes it a valuable component in UV-curable coatings and inks. amarischemicalsolutions.comcorkindustries.com These formulations typically consist of a mixture of oligomers, monomers, a photoinitiator, and other additives. mdpi.com Upon irradiation, the photoinitiator triggers rapid cross-linking of the polymer chains, transforming the liquid coating or ink into a solid, durable film. This process, known as UV curing, is environmentally friendly due to the absence of volatile organic compounds (VOCs). bibliotekanauki.plnih.gov Benzophenone derivatives are widely used in these applications due to their cost-effectiveness and efficiency. corkindustries.comresearchgate.net The specific properties of the cured material, such as hardness and solvent resistance, can be tailored by the choice of monomers and oligomers in the formulation. researchgate.net Concerns about the migration of small-molecule photoinitiators from packaging materials have led to the development of benzophenone-free formulations in some sectors. corkindustries.comresearchgate.net

| Property | Description |

| Initiation Mechanism | Type II photoinitiation via hydrogen abstraction |

| Light Source | UV and/or Visible Light |

| Key Reactive Species | Ketyl radical and amine-derived radical |

| Applications | UV-curable coatings, inks, adhesives |

Advancing Polymer Synthesis: Integration into Nitroxide-Mediated Polymerization

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.orgsigmaaldrich.com This method relies on the reversible termination of growing polymer chains by a stable nitroxide radical. amarischemicalsolutions.com While traditional NMP is thermally initiated, photo-NMP (P-NMP) utilizes light to control the polymerization. In this context, photosensitive alkoxyamines incorporating a chromophore like benzophenone can be employed. researchgate.netacs.org Upon irradiation, these alkoxyamines can dissociate into a propagating radical and a nitroxide radical, initiating and controlling the polymerization. The benzophenone moiety acts as the light-harvesting component, and its substitution, such as with methoxy groups, can be tailored to respond to specific wavelengths of light. acs.org This approach offers spatial and temporal control over the polymerization process, enabling the creation of complex polymer structures and patterned surfaces. researchgate.net

A Foundation for Complexity: Application as a Key Building Block in Organic Synthesis

Beyond its role in polymer science, the substituted benzophenone scaffold of 4-Acetoxy-2'-methoxybenzophenone serves as a versatile building block in the intricate world of organic synthesis. Its reactive carbonyl group and functionalized aromatic rings provide multiple handles for constructing more complex molecular architectures.

A Stepping Stone to Nature's Molecules: Precursor in Natural Product Synthesis

The benzophenone skeleton is a recurring motif in a variety of natural products, many of which exhibit significant biological activities. nih.gov Fungi, in particular, are a rich source of structurally diverse benzophenones. nih.gov Synthetic chemists often utilize substituted benzophenones as key intermediates in the total synthesis of these complex natural products. researchgate.net The specific functional groups on the benzophenone core can be strategically manipulated to build the target molecule. For instance, the methoxy and acetoxy groups on 4-Acetoxy-2'-methoxybenzophenone can be used to direct further reactions or can be modified into other functional groups as required by the synthetic route. While direct examples of the use of 4-Acetoxy-2'-methoxybenzophenone in a completed natural product synthesis are not prominently documented in general literature, the principle of using similarly substituted benzophenones is well-established. researchgate.netacs.org

Crafting Molecules with a Purpose: Intermediate in the Synthesis of Designed Biomolecules

The versatility of the benzophenone scaffold extends to the synthesis of designed biomolecules with specific functions. Benzophenone derivatives have been incorporated into a wide range of molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents. nih.gov The synthesis of these molecules often involves the use of a substituted benzophenone as a starting material or a key intermediate. chemicalbook.comrsc.org The acetoxy and methoxy groups of 4-Acetoxy-2'-methoxybenzophenone can influence the electronic and steric properties of the molecule, which can be crucial for its biological activity or its ability to interact with a biological target. The synthesis of such biomolecules is a testament to the power of organic chemistry to create novel structures with the potential to address human health challenges. nih.govrsc.org

Potential in Dental Resin Formulations and Materials Science

The advancement of dental materials is a continuous pursuit, with a focus on developing new resin formulations that offer superior performance. Researchers are actively exploring novel monomers and additives to improve polymerization efficiency, minimize shrinkage stress, and enhance the mechanical and physical properties of dental composites and adhesives.

A significant area of research in dental materials involves the modification of existing monomers to enhance their properties. While information specifically on 4-Acetoxy-2'-methoxybenzophenone in this context is limited, the evaluation of other acetylated dimethacrylate analogs provides valuable insights. A primary goal of using these analogs is to create dental resins with high conversion rates and low polymerization shrinkage. nih.gov

Dental resins are often based on dimethacrylate monomers like Bis-GMA (bisphenol A-glycidyl methacrylate), UDMA (urethane dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate). mdpi.com The final properties of these materials are determined by the interactions within the monomer mixture and the structure of the resulting polymer network. mdpi.com Studies have explored various combinations of these monomers to optimize mechanical properties such as flexural strength and hardness. mdpi.com

The introduction of high molecular weight monomers, such as dimer acid-derived dimethacrylates (DADMA), has been investigated as a strategy to achieve high conversion while reducing polymerization shrinkage and stress. nih.gov Ternary systems containing DADMA have shown promise, exhibiting reduced shrinkage and stress compared to traditional Bis-GMA/TEGDMA controls. nih.gov This highlights the potential of using structurally modified or high molecular weight monomers, including acetylated versions, to improve the performance of dental resins.

The table below summarizes the mechanical properties of different resin composites, illustrating the range of performance achieved with various formulations.

| Material Group | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| Nanohybrid 1 (MI Gracefil) | - | - |

| Nanohybrid 2 (Herculite Ultra) | 125.8 | 9.8 |

| Nanoceramic (DiamondLite) | < 125.8 | < 9.8 |

Data sourced from a comparative study on nanofilled resin-based dental composites. researchgate.net

The clinical success and longevity of dental resin restorations are critically dependent on the polymerization efficiency and the final degree of conversion (DC) of the monomer matrix. A higher DC leads to improved mechanical properties, greater color stability, and reduced release of residual monomers. nih.gov The DC in dental composites typically ranges from 40% to 75%. nih.gov

The degree of conversion is influenced by several factors, including the chemical structure of the monomers, the photoinitiator system, and the curing light's characteristics (e.g., wavelength, intensity). researchgate.netmdpi.com Fourier-transform infrared spectroscopy (FTIR) is a standard technique used to measure the DC by monitoring the decrease in the aliphatic carbon-carbon double bond (C=C) absorption peak (typically around 1638 cm⁻¹) relative to a stable internal standard, such as an aromatic C=C peak (around 1608 cm⁻¹), after polymerization. nih.govmdpi.com

Research has shown that the DC can increase in the 24 hours following the initial light curing. nih.gov For instance, one study observed DC values immediately after curing ranging from 44.08% to 66.9%, which increased to a range of 65.94% to 81.82% after 24 hours. nih.gov The type of light source used for polymerization, such as LED versus halogen lamps, can also significantly impact the final DC, with blue LEDs often resulting in a higher degree of polymerization. researchgate.net

The table below presents the degree of conversion for several commercial composite resins, measured immediately after curing and after a 24-hour period.

| Composite Resin | Degree of Conversion (Immediate) (%) | Degree of Conversion (24 hours) (%) |

| Vittra APS | Highest | Highest |

| Opallis | High | Highest |

| Filtek Z350XT | Medium | Medium |

| Estelite Sigma Quick | Low | Low |

| Aura | Lowest | Lowest |

This table provides a relative comparison based on findings from a study evaluating a commercial composite with an advanced polymerization system. nih.gov

In Vitro Biological Activity: Mechanistic Investigations

In Vitro Cytotoxicity Studies

In vitro cytotoxicity assays are fundamental in anticancer drug discovery, providing initial data on a compound's ability to kill or inhibit the proliferation of cancer cells.

Assessment of Cytotoxic Effects on Defined Cancer Cell Lines

To determine the cytotoxic potential of a compound like 4-Acetoxy-2'-methoxybenzophenone, researchers typically utilize a panel of well-characterized human cancer cell lines. These may include, but are not limited to, A549 (lung carcinoma), CRL 1548 (a specific cell line designation), MCF-7 (breast adenocarcinoma), DBTRG (glioblastoma), U2OS (osteosarcoma), and PC-3 (prostate cancer). nih.gov The selection of a diverse panel of cell lines allows for the assessment of a compound's spectrum of activity and potential for selective toxicity against certain cancer types.

The cytotoxic activity of novel acetoxycoumarin derivatives, for instance, was evaluated against A549 and CRL 1548 cell lines, demonstrating that structural variations significantly influence cytotoxic potency. nih.gov Similarly, studies on other benzophenone (B1666685) derivatives have shown varied cytotoxic effects across different cancer cell lines. scielo.br

Mechanistic Analysis of Cell Cycle Perturbations Induced In Vitro

Compounds that exhibit cytotoxicity are often further investigated to understand their mechanism of action, including their effects on the cell cycle. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.com A compound that induces cell cycle arrest at a specific checkpoint can be a valuable candidate for cancer therapy.

For example, certain benzophenone derivatives have been shown to induce cell cycle arrest at the G1/S or G2/M transition in various cancer cell lines. nih.govscielo.brresearchgate.net One study on benzimidazole (B57391) derivatives demonstrated that specific compounds could arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells. mdpi.com The analysis of cell cycle perturbations provides critical insights into the molecular pathways affected by the compound.

In Vitro Dose-Response Relationship Profiling for Cytotoxic Activity

Establishing a dose-response relationship is crucial for characterizing the cytotoxic activity of a compound. This involves treating cancer cells with a range of concentrations of the compound and measuring the resulting effect on cell viability. The data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. This quantitative measure allows for the comparison of the potency of different compounds.

Enzymatic Activity Modulation and Inhibition Studies In Vitro

Beyond cytotoxicity, many chemical compounds are investigated for their ability to modulate the activity of specific enzymes that play a role in disease progression.

Carbonic Anhydrase Isoform Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has been a target for the treatment of several diseases, including cancer. nih.govnih.gov CA inhibitors are known to interfere with pH regulation in the tumor microenvironment. nih.gov The inhibitory activity of a compound against different CA isoforms is typically assessed using enzymatic assays. youtube.comyoutube.com While many sulfonamide-based compounds are known CA inhibitors, other chemical classes, including phenols and their derivatives, have also shown inhibitory activity. nih.govyoutube.com

VEGFR-2 Suppression Mechanism

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. wikipedia.orgmdpi.comnih.gov Therefore, inhibitors of VEGFR-2 are a significant class of anticancer agents. wikipedia.orgdovepress.com The inhibitory potential of a compound against VEGFR-2 is evaluated through in vitro kinase assays. Benzophenone derivatives have been explored as potential VEGFR-2 inhibitors, suggesting that this scaffold could serve as a basis for the development of new anti-angiogenic agents. nih.gov

Testosterone (B1683101) 5α-Reductase Inhibitory Activity